molecular formula C15H22ClN B562638 双去甲西布曲明-d6 CAS No. 1189727-93-2

双去甲西布曲明-d6

货号: B562638
CAS 编号: 1189727-93-2
分子量: 257.835
InChI 键: WQSACWZKKZPCHN-QYDDHRNTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Didesmethyl Sibutramine-d6 is a deuterated derivative of Didesmethyl Sibutramine. It is a stable isotope-labeled compound, where six hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the study of pharmacokinetics and metabolic profiling of drugs .

科学研究应用

Didesmethyl Sibutramine-d6 is extensively used in scientific research, including:

    Chemistry: It is used as a tracer in the study of chemical reactions and mechanisms.

    Biology: It helps in understanding metabolic pathways and enzyme interactions.

    Medicine: It is used in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.

    Industry: It is used in the development and testing of new pharmaceuticals

作用机制

Target of Action

Didesmethyl Sibutramine-d6, an active metabolite of the anorectic drug sibutramine , primarily targets the serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby influencing various physiological functions such as mood, appetite, and energy balance .

Mode of Action

Didesmethyl Sibutramine-d6 acts as a triple reuptake inhibitor , blocking the reabsorption of serotonin, dopamine, and norepinephrine from neuronal synapses . By inhibiting the reuptake of these neurotransmitters, Didesmethyl Sibutramine-d6 promotes a sense of satiety and decreases appetite, thereby reducing food intake .

Biochemical Pathways

The therapeutic effects of Didesmethyl Sibutramine-d6 are achieved through its known mode of action as a serotonin (5-HT) and noradrenaline reuptake inhibitor (SNRI) . This dual mechanism of action results in two synergistic physiological effects — a reduction in energy intake and an increase in energy expenditure, which combine to promote and maintain weight loss .

Pharmacokinetics

Following sibutramine administration in humans, Didesmethyl Sibutramine-d6 (M2) is formed through the N-demethylation of desmethylsibutramine (M1) by CYP2B6 . Elevated plasma levels of sibutramine are observed with concomitant use of CYP2B6 inhibitors (e.g., clopidogrel) and in individuals with certain CYP2B6 genotypes due to the reduced conversion of sibutramine into desmethylsibutramine .

Result of Action

The molecular and cellular effects of Didesmethyl Sibutramine-d6’s action primarily involve the modulation of neurotransmitter levels in the synaptic cleft. By inhibiting the reuptake of serotonin, dopamine, and norepinephrine, it increases the availability of these neurotransmitters, thereby enhancing their signaling . This leads to a decrease in appetite and food intake, promoting weight loss .

Action Environment

Additionally, genetic factors such as CYP2B6 genotypes can affect the metabolism and efficacy of Didesmethyl Sibutramine-d6 .

生化分析

Biochemical Properties

Didesmethyl Sibutramine-d6, like its parent compound sibutramine, acts as a triple reuptake inhibitor, blocking the reabsorption of serotonin, dopamine, and norepinephrine from neuronal synapses . This interaction with neurotransmitters is key to its biochemical role.

Cellular Effects

The cellular effects of Didesmethyl Sibutramine-d6 are primarily related to its influence on neurotransmitter reuptake. By inhibiting the reuptake of serotonin, dopamine, and norepinephrine, Didesmethyl Sibutramine-d6 can influence various cellular processes, including cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of Didesmethyl Sibutramine-d6 involves its action as a triple reuptake inhibitor. It binds to the reuptake transporters of serotonin, dopamine, and norepinephrine, inhibiting their function and leading to increased levels of these neurotransmitters in the synaptic cleft .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Didesmethyl Sibutramine-d6 in animal models. Studies on sibutramine have shown that despite a dose-dependent reduction in food intake and body weight in rats, there was no compelling evidence for reductions in mortality rate .

Metabolic Pathways

Didesmethyl Sibutramine-d6 is formed through the N-demethylation of desmethylsibutramine (M1) by CYP2B6 . This indicates that Didesmethyl Sibutramine-d6 is involved in the cytochrome P450 metabolic pathway.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Didesmethyl Sibutramine-d6 involves the reaction of Didesmethyl Sibutramine with a deuterated reagent under specific reaction conditions. The exact synthetic methods and steps can be found in detailed literature or patents .

Industrial Production Methods: Industrial production of Didesmethyl Sibutramine-d6 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound. The production is regulated and monitored to comply with safety and environmental standards .

化学反应分析

Types of Reactions: Didesmethyl Sibutramine-d6 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols .

相似化合物的比较

    Didesmethyl Sibutramine: The non-deuterated form of Didesmethyl Sibutramine-d6.

    Sibutramine: A norepinephrine, serotonin, and dopamine reuptake inhibitor used for weight loss.

    Desmethyl Sibutramine: A metabolite of Sibutramine with similar pharmacological properties.

Uniqueness: Didesmethyl Sibutramine-d6 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium can alter the metabolic profile of the compound, leading to more accurate and reliable data in drug development .

属性

CAS 编号

1189727-93-2

分子式

C15H22ClN

分子量

257.835

IUPAC 名称

1-[1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuteriocyclobutyl]-3-methylbutan-1-amine

InChI

InChI=1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3/i3D2,8D2,9D2

InChI 键

WQSACWZKKZPCHN-QYDDHRNTSA-N

SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N

同义词

1-(4-Chlorophenyl)-α-(2-methylpropyl)cyclobutanemethanamine-d6;  (+/-)-Didesmethylsibutramine-d6;  1-[1-(4-Chlorophenyl)cyclobutyl-d6]-3-methylbutylamine;  _x000B_1-[1-(4-Chlorophenyl)cyclobutyl-d6]-3-methylbutan-1-amine; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。